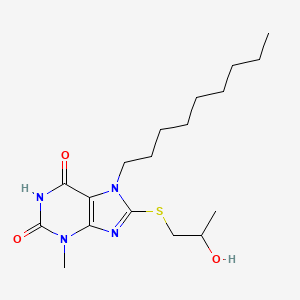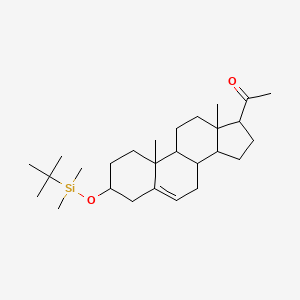![molecular formula C14H13N3O2S B11999893 N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide is a synthetic organic compound characterized by its complex structure, which includes a thienylmethylene group, a hydrazino linkage, and a 3-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.
2-thiophenecarboxaldehyde+hydrazine hydrate→2-(2-thienylmethylene)hydrazine
-
Condensation Reaction: : The hydrazone intermediate is then reacted with N-(3-methylphenyl)-2-oxoacetamide in the presence of an acid catalyst, such as acetic acid, to yield the final product. This step is also typically performed under reflux conditions in ethanol.
2-(2-thienylmethylene)hydrazine+N-(3-methylphenyl)-2-oxoacetamide→this compound
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienylmethylene group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the 3-methylphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Substitution: Lewis acids such as aluminum chloride, iron(III) chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in the development of bioactive molecules. Its hydrazone linkage and thienylmethylene group are structural motifs commonly found in pharmacologically active compounds, making it a candidate for drug discovery and development.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Further research is needed to fully elucidate its therapeutic potential and mechanism of action.
Industry
In materials science, the compound can be used as a building block for the synthesis of functional materials, such as polymers and dyes, due to its conjugated system and potential for further functionalization.
Mécanisme D'action
The biological activity of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide is likely mediated through its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the thienylmethylene group can participate in π-π interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-furylmethylene)hydrazino]acetamide
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-pyridylmethylene)hydrazino]acetamide
- N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-benzylidene)hydrazino]acetamide
Uniqueness
Compared to its analogs, N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C14H13N3O2S |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10-4-2-5-11(8-10)16-13(18)14(19)17-15-9-12-6-3-7-20-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
Clé InChI |
DWZWQMPODCRAKX-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)


![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

